molecular formula C24H26BrN3O3 B14057509 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat)

Cat. No.: B14057509
M. Wt: 484.4 g/mol
InChI Key: YSEXMKHXIOCEJA-FYOBAMORSA-N
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Preparation Methods

The synthesis of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) involves several steps. The starting material is typically an ergoline derivative, which undergoes methylation and bromination reactions to introduce the methoxy and bromonicotinate groups, respectively . The reaction conditions often involve the use of strong bases and organic solvents to facilitate the transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar compounds to 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) include other ergoline derivatives such as:

    Ergotamine: Used to treat migraines.

    Bromocriptine: Used to treat Parkinson’s disease and hyperprolactinemia.

    Lysergic acid diethylamide (LSD): A well-known hallucinogen.

The uniqueness of 10-Methoxy-1,6-dimethyl-ergolin-8-beta-methanol-(5-bromnicotinat) lies in its specific combination of functional groups, which confer its vasodilatory and cognitive-enhancing properties .

Properties

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

IUPAC Name

[(10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15?,21?,24-/m0/s1

InChI Key

YSEXMKHXIOCEJA-FYOBAMORSA-N

Isomeric SMILES

CN1CC(C[C@]2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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